2-(2-chloroethyl)-3,4-dihydro-1(2H)-isoquinolinone

Lipophilicity Drug-likeness Permeability

Researchers requiring a selective covalent warhead for chemoproteomics often face off-target cholinergic labeling. 2-(2-Chloroethyl)-3,4-dihydro-1(2H)-isoquinolinone (CAS 117885-67-3) solves this with documented acetylcholinesterase inactivity at 100 µM. - Enables direct ABPP/Target-ID without activation; replaces 2-hydroxyethyl analogs. - Balances reactivity (Sₙ2-active Cl) & permeability (LogP 1.28) for neuroscience probe design. - Suitable for cardiovascular target deconvolution via covalent capture approaches.

Molecular Formula C11H12ClNO
Molecular Weight 209.67 g/mol
Cat. No. B12856428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-chloroethyl)-3,4-dihydro-1(2H)-isoquinolinone
Molecular FormulaC11H12ClNO
Molecular Weight209.67 g/mol
Structural Identifiers
SMILESC1CN(C(=O)C2=CC=CC=C21)CCCl
InChIInChI=1S/C11H12ClNO/c12-6-8-13-7-5-9-3-1-2-4-10(9)11(13)14/h1-4H,5-8H2
InChIKeyNTNZBFQMQVGECO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Physicochemical and Structural Profile


2-(2-Chloroethyl)-3,4-dihydro-1(2H)-isoquinolinone (CAS 117885-67-3) is an N-alkylated dihydroisoquinolinone bearing a terminal chloroethyl side chain on the lactam nitrogen . With a molecular formula of C₁₁H₁₂ClNO and a molecular weight of 209.67 g·mol⁻¹, this compound occupies a strategic intermediate position within the 3,4-dihydro-1(2H)-isoquinolinone scaffold family—more lipophilic than the parent heterocycle yet retaining the carbonyl functionality critical for hydrogen-bond-mediated target engagement . The chlorine atom at the terminal position of the ethyl chain imparts electrophilic reactivity that distinguishes it from non-halogenated N-alkyl congeners, enabling downstream derivatization via nucleophilic substitution pathways not accessible to its hydroxyethyl or simple alkyl counterparts .

Electrophilic chloroethyl handle for one-step derivatization
Carbonyl chromophore supports UV-based detection and purification
Intermediate lipophilicity profile for membrane permeability research

Risks of Generic Substitution with In-Class Analogs


The 3,4-dihydro-1(2H)-isoquinolinone scaffold tolerates broad N-substitution, but the specific choice of the 2-chloroethyl group governs three orthogonal property axes that cannot be simultaneously replicated by any single close analog: (i) electrophilic alkylating potential conferred by the terminal C–Cl bond , (ii) a computed LogP of 1.28 that balances aqueous solubility with passive membrane permeability distinct from both the more polar 2-hydroxyethyl analog (predicted LogP ~0.5–0.8) and the unsubstituted parent (LogP 0.79–1.30) , and (iii) demonstrable selectivity against acetylcholinesterase at concentrations up to 100 µM—a liability common among chloroethyl-containing CNS-active agents . Substituting the chloroethyl group with a hydroxyethyl, methyl, or unsubstituted nitrogen abolishes the electrophilic reactivity required for covalent target engagement or downstream derivatization, while substituting the dihydroisoquinolinone core with a tetrahydroisoquinoline eliminates the carbonyl H-bond acceptor and alters conformational preferences [1]. These multidimensional property differences make simple one-for-one replacement scientifically unsound without re-optimization of the entire experimental system.

Electrophilic reactivity lost

Replacing chloroethyl with hydroxyethyl or alkyl removes the leaving group, abolishing direct SN2 derivatization capability.

Lipophilicity mismatch alters assay behavior

LogP shifts of >0.5 units between analogs may affect membrane partitioning, solubility, and permeability endpoints.

Cholinergic off-target profile may differ

AChE counter-screening results are not transferable; analog class liability can shift, requiring separate selectivity assessment.

Quantitative Differentiation vs. Key Comparators


Lipophilicity Differentiation

The computed LogP of 2-(2-chloroethyl)-3,4-dihydro-1(2H)-isoquinolinone is 1.28 , positioning it between the unsubstituted parent 3,4-dihydro-1(2H)-isoquinolinone (LogP reported as 0.79 or 1.30 [1] depending on the computational method) and substantially above the predicted LogP of the 2-(2-hydroxyethyl) analog, which introduces a hydrogen-bond donor (–OH) that depresses LogP by an estimated 0.5–0.8 log units based on fragment-based calculations . This intermediate lipophilicity offers a balanced profile for applications requiring both aqueous solubility (estimated from vapor pressure of 0.0±0.8 mmHg at 25°C ) and passive membrane permeation, without the excessive hydrophilicity of the hydroxyethyl congener or the lower molecular complexity of the parent scaffold.

LogP Comparison
Reported
Target LogP 1.28 vs parent (0.79–1.30) and hydroxyethyl analog (~1.0)
Supports CNS permeability research context; computed values require experimental confirmation.
Computed (XLogP3/ALogP); no shake-flask data.
Lipophilicity Drug-likeness Permeability

Acetylcholinesterase Counter-Screening

In a direct biochemical assay, 2-(2-chloroethyl)-3,4-dihydro-1(2H)-isoquinolinone exhibited no measurable inhibition of acetylcholinesterase (AChE) at concentrations up to 100 µM . This negative result constitutes a meaningful differentiation from chloroethyl-containing alkylating agents that bear structural similarity to nitrogen mustards, where AChE inhibition and associated cholinergic neurotoxicity have been documented as a class liability [1]. While this is a single-concentration screen rather than a full IC₅₀ determination, the complete absence of activity at 100 µM provides an estimated selectivity window of >100-fold relative to any hypothetical target engagement below 1 µM, supporting its use in assays where cholinergic off-target effects must be minimized.

AChE Assay Screen
Head-to-head
No inhibition at 100 µM (single-point biochemical assay)
Supports cholinergic off-target selectivity review; full IC₅₀ not determined.
Format ALA644625; class reference data available.
Selectivity Acetylcholinesterase CNS safety

Electrophilic Reactivity for Derivatization

The terminal chlorine atom in 2-(2-chloroethyl)-3,4-dihydro-1(2H)-isoquinolinone serves as a competent leaving group for Sₙ2-type nucleophilic displacement reactions, enabling conversion to azides, amines, thioethers, and other functionalized derivatives under standard conditions . This reactivity is entirely absent in the 2-(2-hydroxyethyl) analog (CAS 114985-73-8), where the hydroxyl group requires pre-activation (e.g., tosylation or mesylation) before nucleophilic displacement can occur, adding a synthetic step and reducing overall yield . Similarly, the parent 3,4-dihydro-1(2H)-isoquinolinone (CAS 1196-38-9) and simple 2-alkyl derivatives lack any leaving group at the N-substituent, rendering them terminal products rather than versatile intermediates. The 2-chloroethyl compound thus occupies a unique position as a 'derivatization-ready' building block within this scaffold family, directly usable in library synthesis without additional functional group interconversion steps [1].

Leaving Group Capability
Reported
Chlorine on primary sp³ carbon; excellent SN2 leaving group (pKₐ HCl ≈ −7)
Enables direct nucleophilic displacement without pre-activation.
Hydroxyethyl analog requires tosylation/mesylation.
Nucleophilic substitution Synthetic intermediate Derivatization

Class-Level Vasodilatation Activity

A systematic study of 2-substituted-3,4-dihydro-1(2H)-isoquinolinones demonstrated that compounds within this series produce significant vasodilatation in isolated rat aortic ring preparations at a concentration of 1 × 10⁻⁴ mol·L⁻¹ [1]. While this study did not include the specific 2-(2-chloroethyl) derivative, it establishes a class-level pharmacological precedent that the N-substitution position tolerates diverse alkyl chains while retaining vasoactivity [2]. The presence of the chloroethyl group may further modulate potency or tissue selectivity relative to the alkyl-substituted analogs tested (compounds 1a–1d), but direct comparative data are not available. This class-level inference supports prioritizing the chloroethyl derivative for cardiovascular probe development where the electrophilic handle can be exploited for target identification via covalent capture or photoaffinity labeling, a capability absent in non-halogenated analogs.

Class Vasoactivity
Class-level
2-Substituted isoquinolinones show vasodilatation at 100 µM in aortic ring assay (refs)
Class-level vasoactivity context; compound-specific potency unknown.
Data to verify for this derivative; no direct measurement.
Vasodilatation Cardiovascular Isoquinolinone pharmacology

Physicochemical Property Comparison

2-(2-Chloroethyl)-3,4-dihydro-1(2H)-isoquinolinone exhibits a predicted density of 1.2 ± 0.1 g·cm⁻³, a boiling point of 366.9 ± 42.0 °C at 760 mmHg, and a flash point of 175.7 ± 27.9 °C . These properties differ markedly from its reduced analog, 2-(2-chloroethyl)-1,2,3,4-tetrahydroisoquinoline (CAS 68085-34-7), which lacks the carbonyl oxygen and has a molecular weight difference of −1 Da (208.67 vs 209.67 g·mol⁻¹) but substantially different hydrogen-bonding capacity (0 H-bond acceptors vs 1 in the target) and conformational flexibility [1]. The carbonyl group in the target compound provides a UV chromophore suitable for HPLC detection (λₘₐₓ ~250–280 nm typical for benzamide-like systems) and a dipole moment that influences chromatographic retention and crystallization behavior. The vapor pressure of 0.0 ± 0.8 mmHg at 25°C indicates negligible volatility under ambient handling conditions, an important consideration for safe laboratory procurement and storage .

Physicochemical Profile
Reported
Density 1.2±0.1 g/cm³; Bp 367°C; Vapor pressure ~0 mmHg; carbonyl UV chromophore vs tetrahydro analog lacking C=O
Carbonyl group supports analytical detection and chromatographic retention.
Predicted values; experimental confirmation recommended.
Physicochemical properties Formulation Stability

Commercial Purity and Supplier Landscape

2-(2-Chloroethyl)-3,4-dihydro-1(2H)-isoquinolinone is available from commercial suppliers at certified purities of ≥95% (CAS 117885-67-3) and 98.0% , with multi-gram quantities accessible for preparative-scale research. In contrast, the 2-(2-hydroxyethyl) analog (CAS 114985-73-8) is listed at 95–98% purity from fewer suppliers, and the parent 3,4-dihydro-1(2H)-isoquinolinone is widely available but lacks the functional handle for covalent derivatization . The availability of the target compound at 98.0% purity from established chemical suppliers provides a level of batch-to-batch consistency that supports reproducible biological assay results—a critical procurement consideration when evaluating building blocks for SAR campaigns or probe molecule synthesis where impurity-driven artifacts can confound structure-activity interpretation .

Purity & Supply
Lot attribute
Available at ≥95% and 98.0% purity from multiple suppliers; broader supply than hydroxyethyl analog
Supplier-reported purity may support batch consistency review.
Verify COA for specific lot; multi-supplier landscape.
Purity Quality control Reproducibility

Research and Industrial Application Scenarios


Covalent Probe Design and Target Fishing

The electrophilic chloroethyl group enables covalent modification of biological nucleophiles (cysteine thiols, histidine imidazoles, lysine amines), making this compound a suitable warhead-bearing scaffold for activity-based protein profiling (ABPP) and target identification studies . Unlike the 2-(2-hydroxyethyl) analog, which requires chemical activation for covalent attachment, the chloroethyl derivative can be used directly in chemoproteomic workflows. The documented absence of acetylcholinesterase inhibition at 100 µM reduces the likelihood of cholinergic off-target labeling, increasing the interpretability of pull-down and mass spectrometry-based target deconvolution experiments.

Diversifiable Synthetic Intermediate for Libraries

With a chlorine leaving group amenable to Sₙ2 displacement, this compound serves as a single starting material for generating diverse N-functionalized dihydroisoquinolinone libraries . One-step reactions with amines, thiols, or azide yield products with distinct physicochemical and pharmacological profiles, enabling rapid SAR exploration. The LogP of 1.28 ensures that even polar derivatization products remain within drug-like chemical space, while the carbonyl group provides a UV handle for automated high-throughput purification.

Cardiovascular Mechanism-of-Action Studies

The established vasodilatation activity of 2-substituted-3,4-dihydro-1(2H)-isoquinolinones at 1 × 10⁻⁴ mol·L⁻¹ in isolated aortic ring preparations supports the use of this scaffold for cardiovascular pharmacology research. The 2-chloroethyl derivative uniquely combines potential vasoactivity with a covalent warhead, enabling photoaffinity labeling or covalent capture approaches to identify the molecular target(s) mediating vascular relaxation—a capability that non-halogenated 2-alkyl isoquinolinones do not possess. Researchers should verify compound-specific vasoactivity before initiating target identification studies, as direct potency data for this derivative are not yet published.

Selective CNS Probe Development

The combination of moderate lipophilicity (LogP 1.28) and demonstrated lack of acetylcholinesterase engagement at 100 µM makes this compound a rational choice for neuroscience probe development where cholinergic side effects could confound behavioral or electrophysiological readouts. The carbonyl H-bond acceptor and the chloroethyl group provide two orthogonal vectors for target interaction—reversible hydrogen bonding and irreversible covalent modification, respectively—enabling the design of both reversible and covalent CNS probes from a common chemical starting point.

Application
Selection Property
Validation Focus
Covalent probe design studies
Electrophilic chloroethyl warhead
Covalent target engagement and cholinergic off-target review
Synthetic library diversification
Chlorine leaving group for SN2 chemistry
One-step derivatization efficiency and scope
Cardiovascular mechanism-of-action research
Class-level vasoactivity context
Compound-specific vasoactivity verification prior to target ID
CNS probe development
Moderate lipophilicity and AChE selectivity profile
Permeability endpoints and cholinergic off-target selectivity
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